molecular formula C15H18N2S B6264945 rac- (1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile CAS No. 1690364-51-2

rac- (1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile

Cat. No.: B6264945
CAS No.: 1690364-51-2
M. Wt: 258.4
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Description

rac- (1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile: is a complex organic compound featuring a bicyclic structure with a sulfur and nitrogen atom incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac- (1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a benzyl-substituted thia-azabicyclo compound, which undergoes further functionalization to introduce the nitrile group at the 9-position. The reaction conditions often involve the use of strong bases or acids, specific solvents, and controlled temperatures to ensure the desired product formation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the complex reaction steps efficiently .

Chemical Reactions Analysis

Types of Reactions: rac- (1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

rac- (1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of rac- (1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The nitrile group can form hydrogen bonds or electrostatic interactions with amino acid residues, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

  • rac- (1R,5S)-3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one
  • rac- (1R,3s,5S)-3- (3-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
  • 3- (Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one

Comparison: rac- (1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile is unique due to the presence of both sulfur and nitrogen atoms in its bicyclic structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitrile group further enhances its potential for forming diverse chemical interactions, making it a versatile compound in various applications .

Properties

CAS No.

1690364-51-2

Molecular Formula

C15H18N2S

Molecular Weight

258.4

Purity

95

Origin of Product

United States

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